molecular formula C7H4BN3O2 B6343559 2,6-Dicyanopyridine-4-boronic acid CAS No. 903513-61-1

2,6-Dicyanopyridine-4-boronic acid

Cat. No.: B6343559
CAS No.: 903513-61-1
M. Wt: 172.94 g/mol
InChI Key: LJZLTWHPZZRADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dicyanopyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H4BN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyanopyridine-4-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyanopyridine-4-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dicyanopyridine-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Dicyanopyridine: Lacks the boronic acid group but shares the pyridine and nitrile functionalities.

    4-Boronic acid pyridine: Contains the boronic acid group but lacks the nitrile groups.

Uniqueness: 2,6-Dicyanopyridine-4-boronic acid is unique due to the presence of both nitrile and boronic acid groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Biological Activity

2,6-Dicyanopyridine-4-boronic acid (DCB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCB has the molecular formula C7_7H4_4BN3_3O2_2 and features a pyridine ring substituted with two cyano groups and a boronic acid group. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC7_7H4_4BN3_3O2_2
Molecular Weight163.03 g/mol
SolubilitySoluble in DMSO
pKa8.6

Anticancer Activity

DCB has shown promising anticancer properties across various studies. It acts primarily as an inhibitor of proteasome activity, which is crucial for protein degradation in cancer cells.

  • Mechanism of Action : DCB inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest at the G2/M phase. For instance, in studies involving U266 cells, DCB exhibited an IC50_{50} value of approximately 1.45 µM, indicating potent antiproliferative effects .

Case Study : A recent study demonstrated that DCB derivatives exhibited significant growth inhibition in multiple cancer cell lines, suggesting that structural modifications could enhance efficacy .

Antiviral Activity

DCB also displays antiviral properties, particularly against HIV. It functions as a competitive inhibitor of HIV-1 protease, with a binding affinity significantly greater than that of existing antiviral agents like darunavir.

  • Binding Affinity : The Ki value for DCB was reported at 0.5 pM compared to darunavir's Ki of 10 pM . This suggests that DCB could serve as a lead compound for developing more effective antiviral therapies.

Antibacterial Activity

Research indicates that DCB can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The compound's structural features allow it to interact effectively with bacterial proteins.

  • Inhibition Mechanism : DCB has been shown to inhibit dihydrodipicolinate synthase (DHDPS), an essential enzyme in the lysine biosynthesis pathway in bacteria. Studies have reported IC50_{50} values in the micromolar range against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DCB indicates favorable absorption and distribution characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

  • Toxicity Studies : Initial assessments suggest low toxicity levels in human cell lines, making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

(2,6-dicyanopyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLTWHPZZRADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.